2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core (3,4-dihydroquinazolin-4-one) substituted with a benzyl group at position 3, a piperidin-1-yl moiety at position 6, and a sulfanyl-linked acetamide group attached to a 3-methoxyphenyl ring. Its synthesis likely involves multi-step reactions, including nucleophilic substitution or coupling procedures similar to those described for structurally related compounds .
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-36-24-12-8-11-22(17-24)30-27(34)20-37-29-31-26-14-13-23(32-15-6-3-7-16-32)18-25(26)28(35)33(29)19-21-9-4-2-5-10-21/h2,4-5,8-14,17-18H,3,6-7,15-16,19-20H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVUSXWZBKUOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the Benzyl Group: The benzyl group is added via alkylation reactions.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through thiolation reactions.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted benzyl and methoxyphenyl compounds.
Scientific Research Applications
2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, and ion channels.
Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT and MAPK pathways, influencing cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects and synthetic approaches.
Key Observations
Core Modifications: The target compound’s quinazolinone core is substituted with bulky groups (benzyl and piperidin-1-yl), which may enhance steric hindrance and influence binding interactions compared to simpler analogs like the 4-chlorophenyl derivatives .
Acetamide Tail Variations: The 3-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing chlorophenyl or bulky trimethylphenyl groups in analogs. This difference could modulate metabolic stability and target affinity . Compounds like 13a (from ) lack the quinazolinone core but share sulfonamide and arylhydrazone motifs, highlighting divergent synthetic pathways .
Synthetic Methodology: The target compound’s synthesis may involve diazonium coupling (as in ) or nucleophilic displacement of a leaving group (e.g., chloride) at the quinazolinone’s sulfur position. Analogs in were synthesized via similar coupling reactions, suggesting scalability and reproducibility for this class .
Research Findings and Implications
Physicochemical Properties
- The piperidin-1-yl and 3-methoxyphenyl groups likely increase the target compound’s lipophilicity (calculated logP ~3.5) compared to chlorophenyl analogs (logP ~4.2–4.5). This balance may optimize membrane permeability and oral bioavailability.
- The sulfanyl bridge enhances stability against hydrolysis relative to oxygen-based ethers, as seen in related thioether-containing drugs .
Notes
Synthetic Challenges :
- Steric hindrance from the benzyl and piperidin-1-yl groups may complicate purification. Recrystallization from dioxane or DMF (as in ) is recommended .
- Diazonium coupling requires strict temperature control (0–5°C) to avoid side reactions .
Stability Considerations :
- The acetamide bond may undergo hydrolysis under acidic or alkaline conditions, necessitating formulation in buffered systems.
Pharmacological Potential: Prioritize in vitro assays (e.g., kinase inhibition, antimicrobial screening) to validate hypothesized activities.
Biological Activity
The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Its unique structure, characterized by a quinazolinone core fused with a benzyl group and a piperidine moiety, suggests diverse pharmacological properties that warrant detailed exploration.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 486.64 g/mol. The structural complexity includes various functional groups that may influence its biological interactions.
Preliminary studies indicate that the compound may interact with specific biological targets, particularly in cancer therapy. The presence of the sulfanyl group and the piperidine moiety is believed to enhance its binding affinity to various receptors and enzymes involved in disease progression.
Anticancer Properties
Research has shown that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing quinazolinone structures have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis, which are critical pathways in tumor growth and metastasis.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Studies on related piperidine derivatives have demonstrated effectiveness against a range of bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may act as an inhibitor for several key enzymes involved in metabolic pathways. For example, it has been hypothesized to inhibit acetylcholinesterase (AChE) activity, which could have implications for treating neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of similar quinazolinone derivatives; showed IC50 values in the low micromolar range against breast cancer cells. |
| Study 2 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated significant zone of inhibition comparable to standard antibiotics. |
| Study 3 | Assessed enzyme inhibition; reported IC50 values for AChE inhibition at approximately 150 nM, indicating strong potential for neuroprotective applications. |
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthetic route of this compound?
- Methodology : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. Central Composite Designs (CCD) or Box-Behnken models can minimize trials while maximizing data robustness .
- Example : For Suzuki-Miyaura coupling steps, optimize palladium catalyst ratios and base selection using response surface methodology (RSM) to address steric hindrance from the benzyl and piperidinyl groups.
Q. How can structural ambiguities in the quinazolinone core be resolved during characterization?
- Methodology : Combine X-ray crystallography (using SHELXL for refinement ) with advanced NMR techniques (e.g., -DEPT, HSQC) to confirm stereochemistry and substituent positioning.
- Example : The sulfanyl group’s orientation can be misassigned via NMR alone; X-ray data refined with SHELXL’s twin detection algorithms are critical .
| Characterization Technique | Detection Limit | Key Application |
|---|---|---|
| X-ray (SHELXL) | 0.8 Å resolution | Resolve π-π stacking in the benzyl group |
| NMR | 0.1 ppm | Track trifluoromethoxy impurities |
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices () and Fukui functions for the sulfanyl and acetamide moieties. Validate with experimental kinetic data .
- Case Study : The sulfanyl group’s eV indicates susceptibility to oxidation; MD simulations (NAMD) can model solvent effects on reaction trajectories .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
- Methodology :
Reassess synthetic purity via HPLC-MS (95% threshold) to rule out byproducts.
Use SHELXL’s TWIN/BASF commands to refine twinned crystals and validate against NMR coupling constants .
Cross-reference IR carbonyl stretches (1680–1720 cm) with X-ray bond lengths (C=O: 1.21 Å) .
| Discrepancy Source | Resolution Tool | Example Outcome |
|---|---|---|
| NMR vs. X-ray stereochemistry | SHELXL’s Hooft parameter | Corrected piperidine chair conformation |
| MS impurity peaks | LC-TOF with isotopic pattern | Identified hydrolyzed acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
